

physical and chemical properties of Stigmasta-4,22-diene-3beta,6beta-diol

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Compound of Interest

Compound Name: Stigmasta-4,22-diene-3beta,6beta-diol

Cat. No.: B15591987

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An In-depth Technical Guide to Stigmasta-4,22-diene-3beta,6beta-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. Phytosterols and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Stigmasta-4,22-diene-3beta,6beta-diol**, along with insights into its potential biological activities and the signaling pathways it may modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Stigmasta-4,22-diene-3beta,6beta-diol** are summarized below. These properties are crucial for its isolation, purification, characterization, and formulation in research and development settings.

Data Presentation: Physical and Chemical Characteristics

Property	Value	Source/Reference
Molecular Formula	C ₂₉ H ₄₈ O ₂	[1]
Molecular Weight	428.69 g/mol	[1]
CAS Number	167958-89-6	[1]
Appearance	Powder	-
Density	1.0 ± 0.1 g/cm ³	[1]
Boiling Point	535.7 ± 38.0 °C at 760 mmHg	[1]
Flash Point	219.7 ± 21.4 °C	[1]
LogP (Octanol-Water Partition Coefficient)	8.69	[1]
Polar Surface Area	40.46 Å ²	[1]

Spectral Data

Spectral analysis is indispensable for the structural elucidation and identification of **Stigmasta-4,22-diene-3beta,6beta-diol**.

- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. A literature reference for the ¹³C NMR data of **Stigmasta-4,22-diene-3beta,6beta-diol** can be found in STEROIDS, 1995, Vol. 60, Page 434.[2]
- Mass Spectrometry (MS):** While direct mass spectral data for **Stigmasta-4,22-diene-3beta,6beta-diol** is not readily available in the provided search results, analysis of the closely related compound, stigmasta-4,22-diene-3,6-dione, reveals characteristic fragmentation patterns. The primary fragmentation is expected to involve the cleavage of the C-17 side chain.[3] This information can be extrapolated to predict the fragmentation behavior of the diol.

Solubility

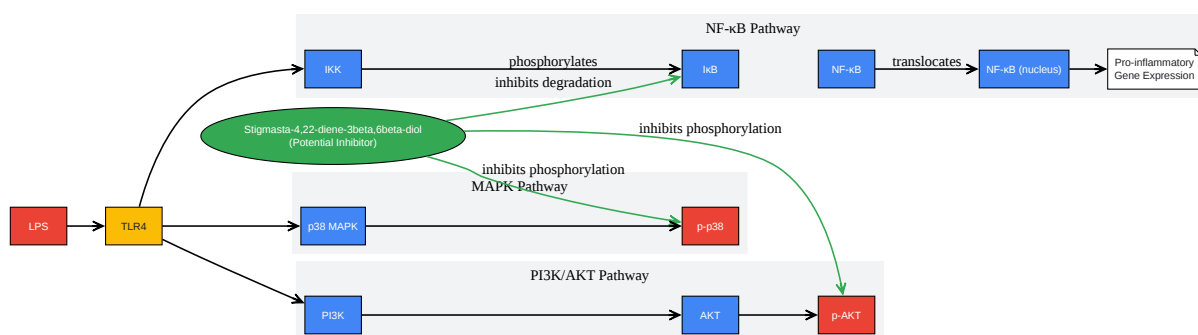
The solubility of a compound is a critical parameter for its biological testing and formulation. While specific solubility data for **Stigmasta-4,22-diene-3beta,6beta-diol** is limited, the solubility of similar sterols, such as β -sitosterol and cholesterol, provides valuable insights. Generally, these compounds are soluble in a range of organic solvents and this solubility is influenced by the polarity of the solvent.

Biological Activity and Potential Signaling Pathways

Stigmastane-type steroids have been reported to exhibit a variety of biological effects. While direct studies on **Stigmasta-4,22-diene-3beta,6beta-diol** are limited, the activities of related compounds suggest its potential as a bioactive molecule.

Anti-inflammatory and Anti-Neuroinflammatory Activity

Several stigmastane derivatives have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.^{[4][5][6]} These effects are often attributed to the modulation of key inflammatory signaling pathways. Stigmastane-type steroids have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglia cells.^[4] This suppression can occur through the inhibition of I κ B degradation and the subsequent inactivation of the NF- κ B signaling pathway.^{[4][7]} Furthermore, these compounds can restrict the activation of the PI3K/AKT and p38 MAPK pathways, both of which are crucial in the inflammatory cascade.^[4]

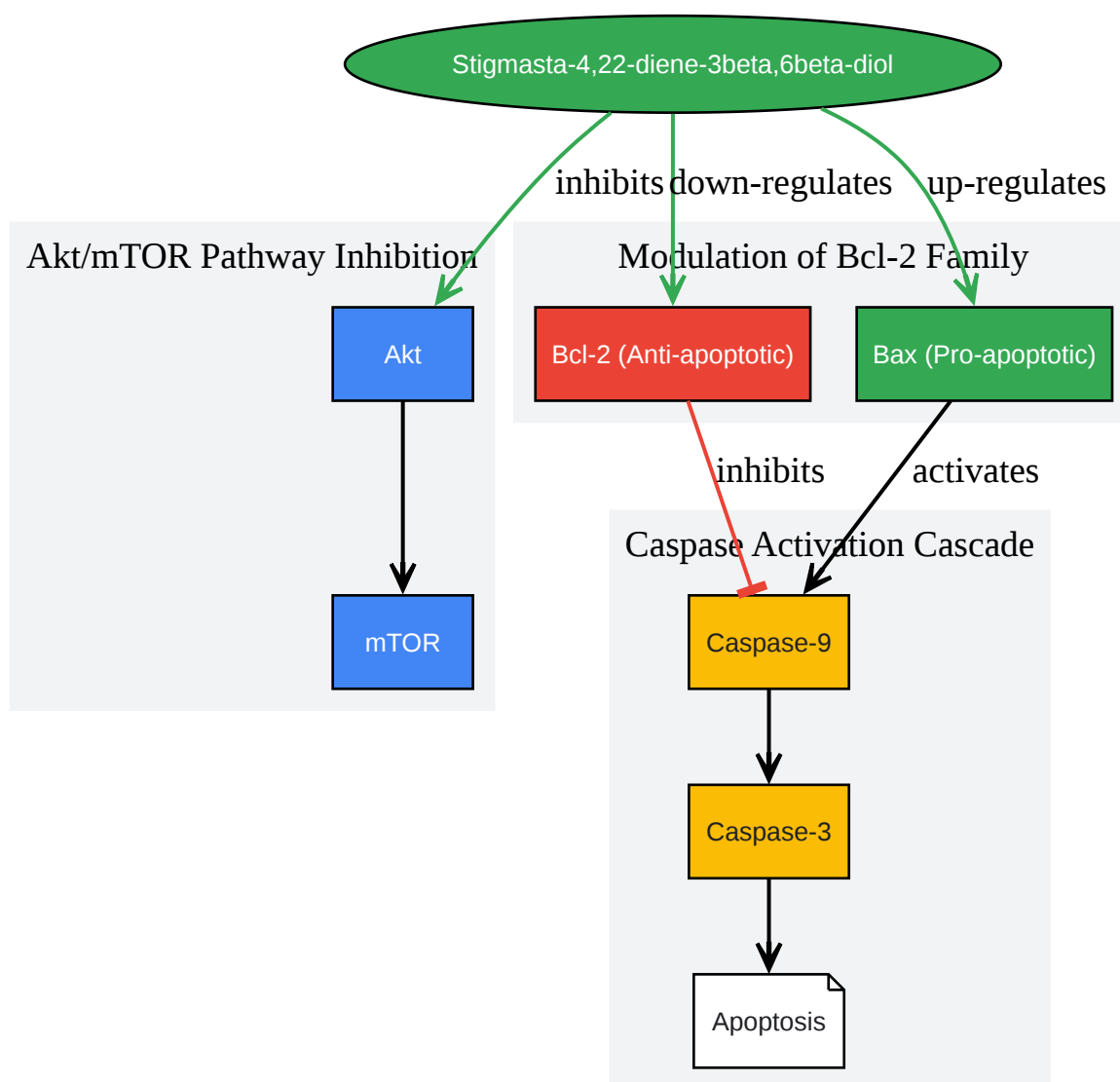


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Potential Anti-Inflammatory Signaling Pathways

Cytotoxic Activity and Apoptosis Induction

Stigmasterol and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa).[2] The mechanism of action often involves the induction of apoptosis, or programmed cell death. Studies on stigmasterol have indicated that it can up-regulate the expression of pro-apoptotic proteins such as Bax and p53, while down-regulating the expression of the anti-apoptotic protein Bcl-2.[8][9][10] This modulation of apoptotic regulators can lead to the activation of the caspase cascade, ultimately resulting in cell death.[8][9][10] The Akt/mTOR pathway has also been implicated in the apoptosis and autophagy induced by stigmasterol in gastric cancer cells.[11]



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Potential Apoptosis Induction Pathway

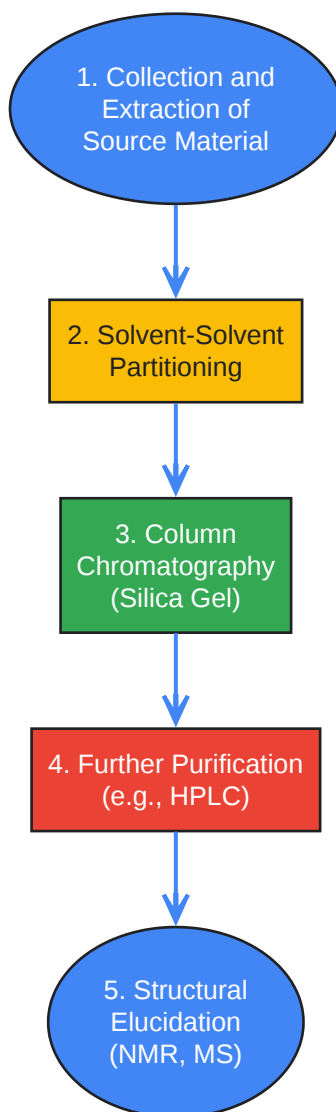
Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of **Stigmasta-4,22-diene-3beta,6beta-diol** are not explicitly available in the current literature. However, based on methodologies used for similar stigmastane steroids, representative protocols can be outlined.

Representative Isolation Protocol

Stigmastane steroids are commonly isolated from natural sources such as marine sponges.[4]

[5] A general procedure for their isolation is as follows:



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Representative Isolation Workflow

- Extraction: The dried and powdered source material (e.g., marine sponge) is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

- **Chromatography:** The resulting fractions are further purified using column chromatography, typically with silica gel as the stationary phase and a gradient of organic solvents as the mobile phase.
- **Final Purification:** Fractions containing the target compound are combined and subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is then confirmed using spectroscopic techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Representative In Vitro Anti-Inflammatory Assay Protocol

The anti-inflammatory activity of **Stigmasta-4,22-diene-3 β ,6 β -diol** can be assessed using a cell-based assay, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

- **Cell Culture:** RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells are pre-treated with various concentrations of **Stigmasta-4,22-diene-3 β ,6 β -diol** for a specific duration (e.g., 1 hour).
- **Stimulation:** The cells are then stimulated with LPS (e.g., 1 $\mu\text{g/mL}$) to induce an inflammatory response.
- **NO Measurement:** After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- **Data Analysis:** The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group. The IC_{50} value (the concentration that causes 50% inhibition) can then be determined.

Conclusion

Stigmasta-4,22-diene-3 β ,6 β -diol represents a promising natural product with the potential for significant biological activities, particularly in the areas of anti-inflammation and cancer therapy. This technical guide has summarized its key physical and chemical properties and provided insights into its potential mechanisms of action based on studies of related stigmastane steroids. Further research is warranted to fully elucidate its ^1H NMR spectral data, develop specific synthesis and isolation protocols, and definitively identify its molecular targets and signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this and other related phytosterols.

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